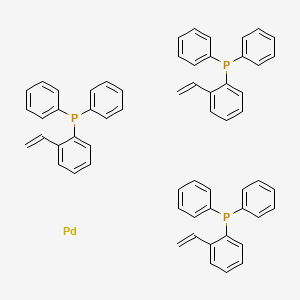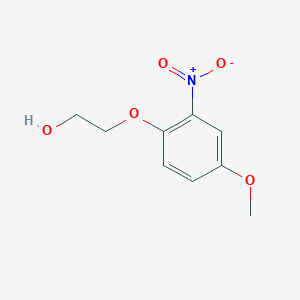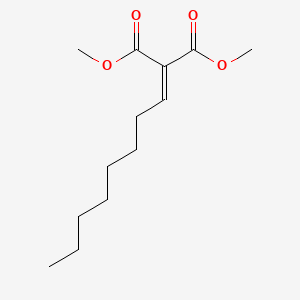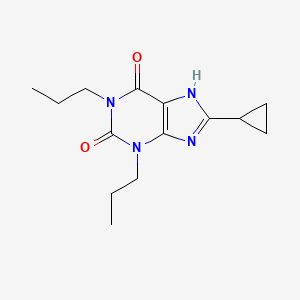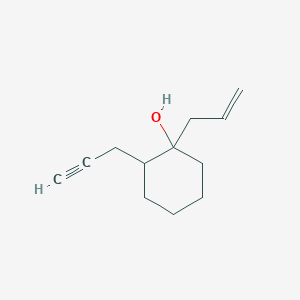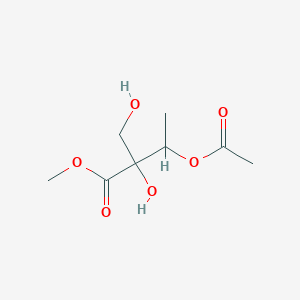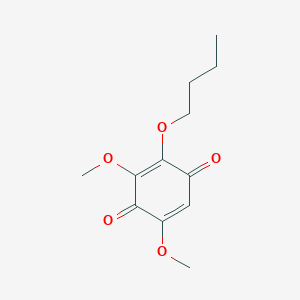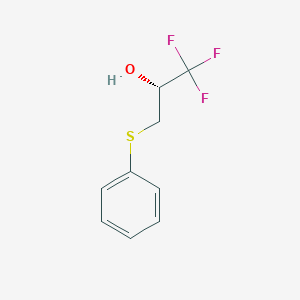
(S)-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol is a chiral organofluorine compound that features a trifluoromethyl group, a phenylsulfanyl group, and a secondary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoro-2-propanol and phenylthiol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. A common solvent for this reaction is tetrahydrofuran (THF).
Catalysts: Catalysts such as bases (e.g., sodium hydride) are often used to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in THF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-3-phenylsulfanyl-propan-2-one.
Reduction: Formation of 1,1,1-trifluoro-3-phenylsulfanyl-propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of ®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The phenylsulfanyl group may participate in various non-covalent interactions, such as π-π stacking or hydrogen bonding, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity due to its chirality.
1,1,1-Trifluoro-3-phenylsulfanyl-propane: Lacks the hydroxyl group, resulting in different reactivity and applications.
1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-one: The oxidized form of the compound with distinct chemical properties.
Uniqueness
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol is unique due to its combination of a trifluoromethyl group, a phenylsulfanyl group, and a secondary alcohol. This combination imparts specific chemical properties, such as high lipophilicity and the ability to participate in diverse chemical reactions, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H9F3OS |
|---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluoro-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C9H9F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h1-5,8,13H,6H2/t8-/m0/s1 |
InChI Key |
XCPXRBHWUYVMRH-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)
![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)
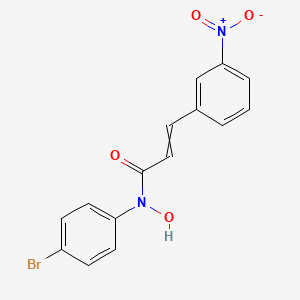
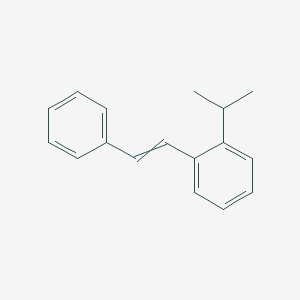
![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)
